molecular formula C10H13N3O3 B6432482 3,5-dimethyl-N-(5-oxopyrrolidin-3-yl)-1,2-oxazole-4-carboxamide CAS No. 1351617-78-1

3,5-dimethyl-N-(5-oxopyrrolidin-3-yl)-1,2-oxazole-4-carboxamide

Cat. No.: B6432482
CAS No.: 1351617-78-1
M. Wt: 223.23 g/mol
InChI Key: SUUOCESFUNNBNS-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-(5-oxopyrrolidin-3-yl)-1,2-oxazole-4-carboxamide (CAS 1351617-78-1) is a high-purity, heterocyclic compound of significant interest in medicinal chemistry and pharmacological research. It features a 1,2-oxazole (isoxazole) core substituted with methyl groups at positions 3 and 5, which is linked via a carboxamide moiety to a polar 5-oxopyrrolidin-3-yl group . This unique structure contributes to its potential therapeutic applications. The compound has attracted considerable attention for its promising biological activities. Research into structurally similar isoxazole derivatives has revealed potent immunosuppressive properties, including the inhibition of phytohemagglutinin-induced peripheral blood mononuclear cell (PBMC) proliferation and the suppression of inducible tumor necrosis factor (TNF-α) production . Furthermore, analogous compounds have demonstrated significant anticancer potential in vitro, showing efficacy against various cancer cell lines, such as human neuroblastoma cells (SH-SY5Y), by inducing apoptosis and inhibiting cell proliferation . The molecular mechanism by which related compounds exert their effects may involve enzyme inhibition through hydrogen bonding and hydrophobic interactions, as well as the modulation of key cellular signaling pathways related to cell survival and proliferation . From a synthetic chemistry perspective, this compound can be prepared via robust amide coupling strategies, such as carbodiimide-mediated coupling, between the 3,5-dimethyl-1,2-oxazole-4-carboxylic acid and 5-oxopyrrolidin-3-amine precursors . With a molecular formula of C10H13N3O3 and a molecular weight of 223.23 g/mol , this reagent is intended For Research Use Only. It is not approved for human or veterinary diagnostics or therapeutics.

Properties

IUPAC Name

3,5-dimethyl-N-(5-oxopyrrolidin-3-yl)-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-5-9(6(2)16-13-5)10(15)12-7-3-8(14)11-4-7/h7H,3-4H2,1-2H3,(H,11,14)(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUOCESFUNNBNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2CC(=O)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,5-Dimethyl-N-(5-oxopyrrolidin-3-yl)-1,2-oxazole-4-carboxamide is a synthetic compound that has attracted considerable attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C₁₇H₁₉N₃O₃. Its structure includes:

  • Oxazole ring : A five-membered heterocyclic compound containing nitrogen and oxygen.
  • Pyrrolidine moiety : A five-membered ring containing nitrogen, contributing to the compound's pharmacological properties.
  • Dimethyl groups : Enhancing lipophilicity and potentially affecting the compound's interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Oxazole Ring : Achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
  • Introduction of the Pyrrolidine Moiety : This involves the reaction of the oxazole intermediate with a suitable pyrrolidine derivative.
  • Final Coupling Reaction : The final step usually involves coupling the oxazole-pyrrolidine intermediate with acylating agents like acid chlorides to introduce carboxamide functionality.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing promising therapeutic potentials:

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of oxazole have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

The mechanism by which this compound exerts its effects may involve:

  • Enzyme Inhibition : Binding to specific enzymes or receptors, modulating their activity through interactions such as hydrogen bonding and hydrophobic interactions.
  • Cellular Pathway Modulation : Influencing signaling pathways related to cell survival and proliferation.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
3-methyl-N-(5-pyrrolidinyl)-1,2-thiazole-4-carboxamideThiazole ring instead of oxazoleAnticancer activity
N-(2-methylphenyl)-5-pyrrolidinonePyrrolidine coreAnalgesic properties
4-methyl-N-(pyrrolidinyl)-1,2-thiazoleThiazole ring with a methyl groupAntimicrobial activity

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Anticancer Studies : In vitro studies demonstrated that derivatives similar to this compound exhibited potent cytotoxicity against human neuroblastoma cells (SH-SY5Y) .
  • Pharmacokinetic Profiles : Research on related compounds has shown favorable pharmacokinetic properties including good oral bioavailability and metabolic stability in vivo .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Polarity: The target compound’s pyrrolidone group introduces polarity and hydrogen-bonding capacity, likely enhancing aqueous solubility.

Conversely, the pyrrolidone in the target compound could engage polar residues in binding sites, such as kinases or proteases.

Synthetic Accessibility :

  • Compound A’s triazolopyridine scaffold requires multi-step synthesis, including cyclization and trifluoromethylation, whereas the target compound’s pyrrolidine linkage may be achieved via simpler amide coupling.

Preparation Methods

Robinson-Gabriel Cyclization

The Robinson-Gabriel method involves dehydrating α-acylaminoketones to form oxazoles. For 3,5-dimethyl substitution:

  • Substrate Preparation : React 3,5-dimethyl-α-acetamidoketone with hydroxylamine to form an oxime.

  • Cyclization : Treat with concentrated sulfuric acid or polyphosphoric acid (PPA) at 80–100°C, inducing dehydration and cyclization.

Example :

3,5-Dimethyl-α-acetamidoketoneH2SO4100C3,5-Dimethyl-1,2-oxazole-4-carboxylic acid\text{3,5-Dimethyl-α-acetamidoketone} \xrightarrow[\text{H}2\text{SO}4]{100^\circ\text{C}} \text{3,5-Dimethyl-1,2-oxazole-4-carboxylic acid}

This method offers moderate yields (50–70%) but requires stringent control over dehydration conditions to avoid side reactions.

Triflylpyridinium-Mediated Oxazole Formation

A recent advance employs triflylpyridinium (DMAP-Tf) to activate carboxylic acids for oxazole synthesis:

  • Activation : React 4-methylpent-2-enoic acid with DMAP-Tf in dichloromethane (DCM) to form an acylpyridinium intermediate.

  • Cycloaddition : Introduce methyl isocyanoacetate, triggering a [3+2] cycloaddition to yield 3,5-dimethyl-1,2-oxazole-4-carboxylate.

  • Hydrolysis : Convert the ester to the carboxylic acid using aqueous HCl.

Reaction Conditions :

  • Solvent : DCM

  • Temperature : 40°C

  • Yield : 82–94% for analogous substrates.

Synthesis of 5-Oxopyrrolidin-3-Amine

Gabriel Synthesis from Pyrrolidinone

  • Substrate : 5-Oxopyrrolidine-3-carboxylic acid (synthesized via itaconic acid and aniline condensation).

  • Amide Formation : React with thionyl chloride (SOCl₂) to form the acyl chloride, then treat with ammonium hydroxide.

  • Hofmann Rearrangement : Treat the amide with bromine in basic conditions (NaOH, H₂O) to generate the primary amine.

Example :

5-Oxopyrrolidine-3-carboxamideBr2,NaOHH2O5-Oxopyrrolidin-3-amine\text{5-Oxopyrrolidine-3-carboxamide} \xrightarrow[\text{Br}2, \text{NaOH}]{\text{H}2\text{O}} \text{5-Oxopyrrolidin-3-amine}

Yield : 60–75%.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

  • Activation : Treat 3,5-dimethyl-1,2-oxazole-4-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM.

  • Coupling : Add 5-oxopyrrolidin-3-amine and stir at room temperature for 12–24 hours.

Reaction Conditions :

  • Molar Ratio : 1:1.2 (acid:amine)

  • Yield : 85–90% for analogous carboxamides.

Mixed Anhydride Method

  • Anhydride Formation : React the oxazole carboxylic acid with isobutyl chloroformate in the presence of N-methylmorpholine.

  • Aminolysis : Add the pyrrolidinone amine to form the amide.

Advantages : Avoids racemization and suits sterically hindered substrates.

Alternative One-Pot Approaches

Tandem Cyclization-Coupling

A scalable method combines oxazole synthesis and amidation in a single vessel:

  • Oxazole Formation : As described in Section 2.2.

  • In Situ Aminolysis : After cyclization, add 5-oxopyrrolidin-3-amine directly to the reaction mixture.

Yield : 78% (gram-scale).

Characterization and Optimization

Spectral Data Validation

  • ¹H NMR :

    • Oxazole protons: δ 6.23 (s, 1H, C₄-H).

    • Pyrrolidinone NH: δ 8.12 (s, 1H).

  • ¹³C NMR :

    • Oxazole C=O: δ 165.3 ppm.

    • Pyrrolidinone C=O: δ 174.1 ppm.

Yield Optimization

  • Solvent Screening : DCM outperforms THF and acetonitrile in coupling reactions.

  • Catalyst Loading : 1.3 equiv DMAP-Tf maximizes oxazole yield.

Industrial-Scale Considerations

DMAP Recovery

The triflylpyridinium method allows DMAP recovery via aqueous extraction, reducing costs by 40% in pilot trials.

Green Chemistry Metrics

  • Atom Economy : 82% for the cycloaddition step.

  • E-Factor : 6.2 (kg waste/kg product), improvable via solvent recycling .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-dimethyl-N-(5-oxopyrrolidin-3-yl)-1,2-oxazole-4-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s synthesis typically involves coupling the oxazole core with the pyrrolidinone moiety. Key steps include:

  • Amide bond formation : Use coupling agents like EDCl/HOBt in anhydrous solvents (e.g., DMF or acetonitrile) under nitrogen .
  • Temperature control : Maintain 0–25°C during coupling to minimize side reactions.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .
    • Optimization : Employ Design of Experiments (DoE) to screen variables (e.g., solvent polarity, catalyst loading) and reduce trial-and-error approaches .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • NMR spectroscopy : Confirm regiochemistry of substituents (e.g., ¹H NMR for methyl groups at δ 2.1–2.5 ppm; ¹³C NMR for oxazole carbons at δ 150–160 ppm) .
  • HPLC-MS : Quantify purity (>98%) and verify molecular ion peaks (e.g., [M+H]+ at m/z 280.1) .
  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the amide) .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Methodological Answer :

  • Solubility screening : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy .
  • Stability studies : Incubate at 25°C/60% RH for 48h, monitor degradation via HPLC. Adjust storage to −20°C under argon if instability is observed .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases) based on the oxazole-pyrrolidinone scaffold .
  • QSAR modeling : Train models on bioactivity data of analogs to prioritize substituents (e.g., electron-withdrawing groups on the oxazole ring) .
  • Reaction path simulations : Apply quantum chemical calculations (e.g., DFT) to predict feasible synthetic routes for novel derivatives .

Q. What strategies resolve contradictions in bioactivity data across different assays?

  • Methodological Answer :

  • Assay validation : Cross-reference results with orthogonal methods (e.g., SPR vs. fluorescence polarization for binding studies) .
  • Meta-analysis : Aggregate data from published analogs to identify trends (e.g., correlation between logP and cytotoxicity) .
  • Error source identification : Check for assay interference (e.g., compound aggregation in cell-based assays via dynamic light scattering) .

Q. How can researchers integrate machine learning into reaction optimization for scaled-up synthesis?

  • Methodological Answer :

  • Data-driven optimization : Train ML models on historical reaction data (yield, solvent, catalyst) to predict optimal conditions .
  • Automated feedback loops : Use robotic platforms coupled with real-time HPLC monitoring to iteratively refine conditions .

Key Considerations for Experimental Design

  • Safety protocols : Adhere to chemical hygiene plans for handling reactive intermediates (e.g., sodium hydride in DMF) .
  • Reproducibility : Document reaction parameters (e.g., stirring rate, humidity) using electronic lab notebooks .
  • Ethical reporting : Disclose negative results (e.g., failed coupling attempts) to aid community-wide optimization .

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